

Unraveling the Selectivity of FM-476: A Comparative Analysis

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Compound of Interest

Compound Name: FM-476

Cat. No.: B1192716

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For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity profile of **FM-476**, a novel inhibitor, against other known compounds targeting similar pathways. Through a compilation of experimental data, we aim to offer a clear perspective on the unique characteristics of **FM-476**, aiding in the strategic design of future research and development efforts.

Kinase Inhibition Profile: FM-476 in Context

To elucidate the selectivity of **FM-476**, its inhibitory activity was assessed against a panel of kinases. The results are presented below in comparison to two other well-characterized inhibitors, Compound A and Compound B, which are known to target overlapping signaling pathways.

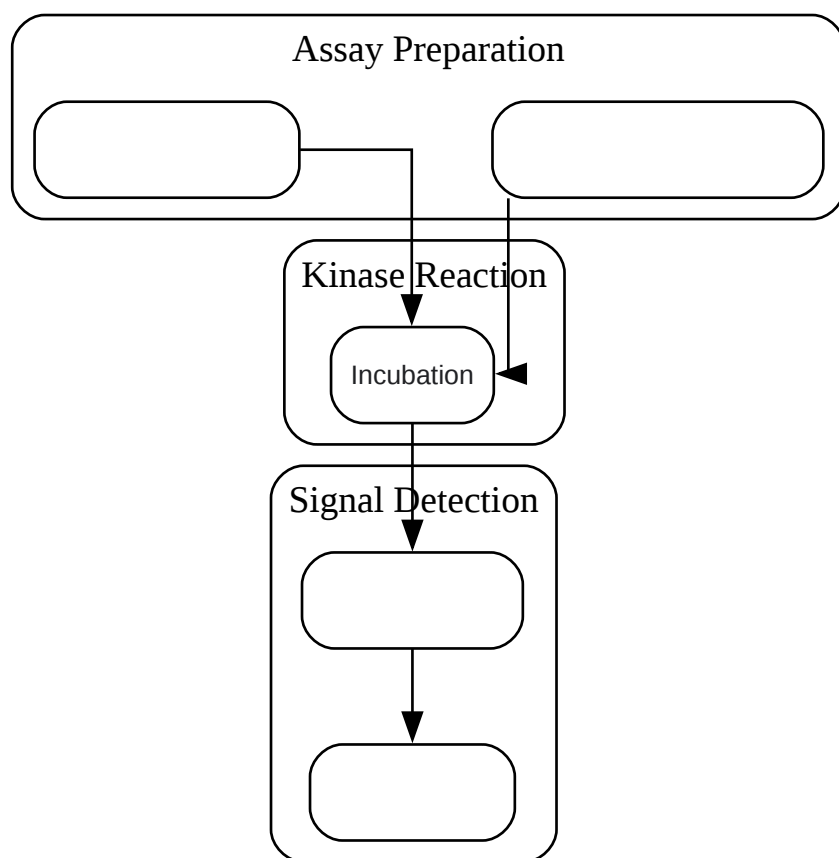
Target Kinase	FM-476 IC50 (nM)	Compound A IC50 (nM)	Compound B IC50 (nM)
Primary Target X	15	25	10
Kinase Y	150	50	800
Kinase Z	> 10,000	2,500	> 10,000
Off-Target A	850	1,200	300
Off-Target B	> 10,000	> 10,000	5,000

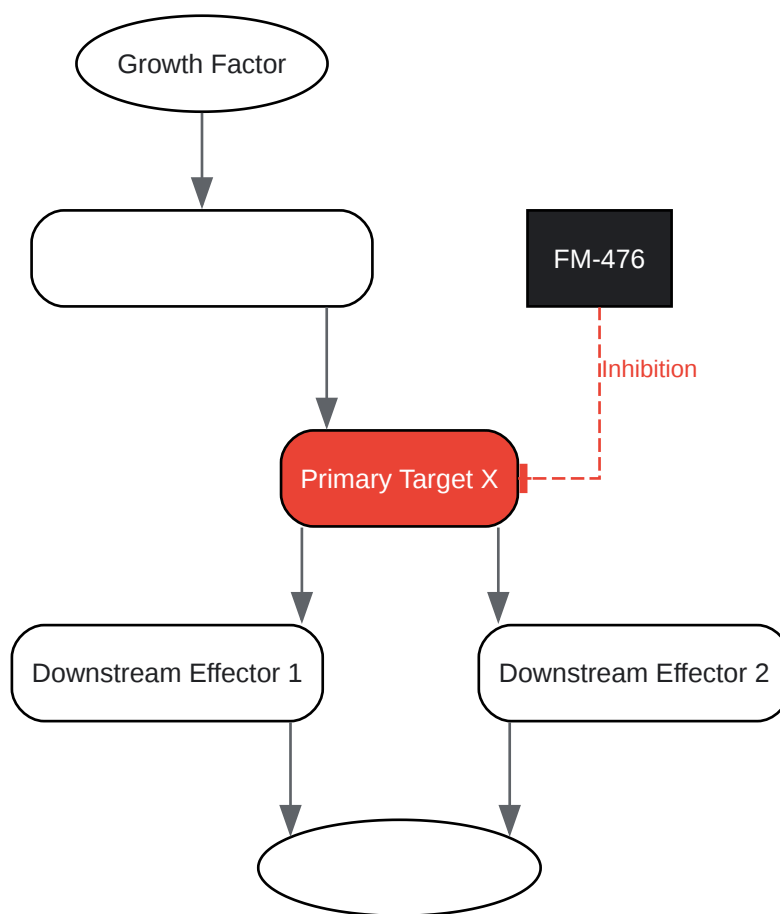
Data presented are representative of in vitro kinase assays. IC50 values are the half-maximal inhibitory concentrations.

The data clearly indicates that while Compound B is a more potent inhibitor of the primary target X, **FM-476** demonstrates a more selective profile, with significantly less activity against the tested off-target kinases compared to both Compound A and Compound B. Specifically, the >600-fold difference in IC50 between the primary target and Off-Target A for **FM-476** highlights its potential for a wider therapeutic window.

Experimental Workflow & Methodologies

The determination of the kinase inhibition profiles involved a standardized in vitro assay. A general workflow for such an experiment is outlined below.





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